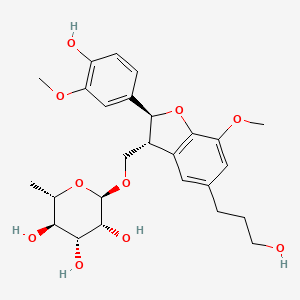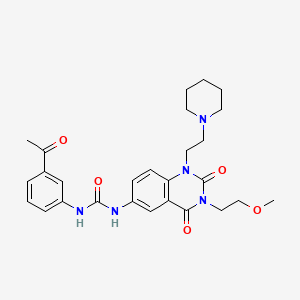
Dihydrodehydrodiconiferyl alcohol 9-O-|A-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside is a lignan compound known for its anti-HBV (Hepatitis B virus) activity . It targets the HBV surface antigen with an IC50 of 0.58 mM and has significantly lower activity against the HBV e antigen with an IC50 of >2.4 mM . This compound can be isolated from star anise .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details about these reactions are not extensively documented.
Common Reagents and Conditions: Common reagents and conditions used in the reactions involving Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not explicitly mentioned in the available literature. The compound’s isolation from star anise suggests that organic solvents and chromatographic techniques are likely used .
Major Products Formed: The major products formed from the reactions of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not well-documented. Further research is needed to elucidate the specific reaction pathways and products.
Scientific Research Applications
Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of anti-HBV activity, where it targets the HBV surface antigen . The compound’s ability to inhibit HBV makes it a valuable tool for developing antiviral therapies .
Mechanism of Action
The mechanism of action of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside involves targeting the HBV surface antigen. The compound exhibits selectivity by binding to the HBV surface antigen with an IC50 of 0.58 mM, while its activity against the HBV e antigen is significantly lower . This selective targeting disrupts the viral replication process, thereby inhibiting the spread of the virus .
Comparison with Similar Compounds
Similar Compounds:
- Dihydrodehydrodiconiferyl alcohol
- Dehydrodiconiferyl alcohol
- Coniferyl alcohol
Uniqueness: Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside is unique due to its specific anti-HBV activity and its ability to selectively target the HBV surface antigen . This selectivity distinguishes it from other similar lignan compounds, making it a valuable compound for antiviral research .
Properties
Molecular Formula |
C26H34O10 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(35-13)34-12-17-16-9-14(5-4-8-27)10-20(33-3)25(16)36-24(17)15-6-7-18(28)19(11-15)32-2/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17-,21-,22+,23+,24+,26+/m0/s1 |
InChI Key |
OZOQXURHSVUEDM-FNMKIYJNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)





![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)


